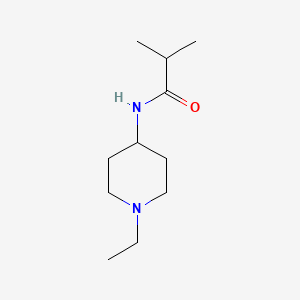
N-(1-ethyl-4-piperidinyl)-2-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-ethyl-4-piperidinyl)-2-methylpropanamide, also known as N-ethyl-4-methylpipradrol (NEMP), is a synthetic compound that belongs to the class of piperidine-based stimulants. It was first synthesized in the 1950s and has since been used in scientific research to study the mechanism of action and physiological effects of stimulants.
Mécanisme D'action
The mechanism of action of NEMP involves the inhibition of the reuptake of dopamine and norepinephrine, two neurotransmitters that are involved in the regulation of mood, attention, and arousal. By blocking the reuptake of these neurotransmitters, NEMP increases their concentration in the synaptic cleft, leading to increased activation of their respective receptors and a subsequent increase in their physiological effects.
Biochemical and Physiological Effects:
NEMP has been found to have a number of biochemical and physiological effects, including increased wakefulness and alertness, improved cognitive function, and enhanced physical performance. It has also been shown to increase heart rate and blood pressure, and to have a potential for inducing seizures at high doses.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using NEMP in lab experiments is its relatively low potential for abuse and addiction compared to other stimulants. This makes it a safer and more ethical choice for studying the physiological effects of stimulants. However, one limitation of using NEMP is its potential for inducing seizures at high doses, which can be dangerous and difficult to control in a lab setting.
Orientations Futures
There are several future directions for the study of NEMP and related compounds. One area of research is the development of new stimulants with improved therapeutic properties and reduced potential for abuse and addiction. Another area of research is the investigation of the long-term effects of NEMP on the brain and other physiological systems. Finally, there is a need for more research on the potential therapeutic uses of NEMP and related compounds, particularly in the treatment of disorders such as attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Méthodes De Synthèse
The synthesis of NEMP involves the reaction between 1-ethyl-4-piperidone and 2-methylpropanoyl chloride in the presence of a base such as sodium hydroxide. The resulting compound is then purified using various techniques such as recrystallization and chromatography.
Applications De Recherche Scientifique
NEMP has been used in scientific research to study the mechanism of action and physiological effects of stimulants. It has been found to have similar effects to other stimulants such as amphetamines and cocaine, but with a lower potential for abuse and addiction. NEMP has also been used as a model compound for the development of new stimulants with improved therapeutic properties.
Propriétés
IUPAC Name |
N-(1-ethylpiperidin-4-yl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-4-13-7-5-10(6-8-13)12-11(14)9(2)3/h9-10H,4-8H2,1-3H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSZLHJRKSDTYEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)NC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-ethylpiperidin-4-yl)-2-methylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{3-[(4-fluorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5232259.png)



![2-[5-(4-carboxybenzoyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid](/img/structure/B5232279.png)

![ethyl N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycinate](/img/structure/B5232291.png)
![5-[(dimethylamino)sulfonyl]-2-methoxy-N-(2-methoxyphenyl)benzamide](/img/structure/B5232299.png)

![2-methoxy-3-{3-[1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-yl]phenyl}pyrazine](/img/structure/B5232315.png)
![2-[(2-cyanophenyl)thio]-N-dibenzo[b,d]furan-3-ylbenzamide](/img/structure/B5232321.png)

![4-chloro-N-[4-hydroxy-3-(2-oxocyclopentyl)phenyl]benzenesulfonamide](/img/structure/B5232337.png)